1-(4-Methoxyphenyl)-1H-imidazole

Catalog No.
S773930
CAS No.
10040-95-6
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-1H-imidazole

1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) provides enhanced electron density for reliable NHC ligand and corrosion inhibitor performance. • Para-methoxy group boosts σ-donor strength, achieving high catalytic turnover in Pd/Pt cross-coupling. • Robust chemisorption on Cu yields durable protective films in cooling systems. • Functionalized core expedites CYP51 inhibitor synthesis. Stable solid, mp 59-67 °C, soluble in organic solvents.

CAS Number

10040-95-6

Product Name

1-(4-Methoxyphenyl)-1H-imidazole

IUPAC Name

1-(4-methoxyphenyl)imidazole

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3

InChI Key

XNLOIFUGGCCEQX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=CN=C2

solubility

>26.1 [ug/mL]

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2

The exact mass of the compound 1-(4-Methoxyphenyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(4-Methoxyphenyl)imidazole, 1-(p-Methoxyphenyl)imidazole, 1-(4-Anisyl)imidazole, 4-Methoxyphenyl-1H-imidazole, 1-(4-Methoxyphenyl)-1H-imidazole

Purity

≥97%

Package Size

5 g, 25 g

1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) is an electron-rich N-aryl heterocyclic building block and ligand precursor utilized in advanced synthesis and materials science [1]. Featuring a strongly electron-donating para-methoxy substituent on the N-phenyl ring, this compound exhibits enhanced Lewis basicity and nucleophilicity compared to unsubstituted analogs. It is primarily procured as a precursor for N-heterocyclic carbenes (NHCs), a directing group in transition-metal catalysis, and a core scaffold for synthesizing biologically active molecules. Supplied as a stable solid with a melting point of 59–67 °C and predictable solubility in organic solvents, it offers a reliable baseline for reproducible scale-up in both active pharmaceutical ingredient (API) manufacturing and industrial surface chemistry.

Research Fit

Heterocyclic scaffold for medicinal chemistry library synthesis
Ligand for organometallic cross-coupling catalyst screening
Building block for crystal engineering and NLO material research

Substituting 1-(4-Methoxyphenyl)-1H-imidazole with generic alternatives, such as 1-phenylimidazole or electron-deficient 1-(4-chlorophenyl)-1H-imidazole, fundamentally alters the electronic and steric environment of the target system [1]. The electron-donating methoxy group significantly increases the electron density on the imidazole ring, enhancing its sigma-donating capability when converted to an NHC or when coordinating directly to transition metals. In catalytic cross-coupling or C-H activation, replacing this compound with an unsubstituted analog leads to reduced metal binding affinity, lower catalytic turnover, and depressed reaction yields. Furthermore, in surface-chemistry applications, the methoxy moiety provides critical electron density that maximizes chemisorption onto metal surfaces, meaning generic substitution predictably compromises performance and stability.

Substitution Risk

Substituent electronic profile
para-Methoxy differs from cyano, formyl or unsubstituted phenyl; this may alter catalytic behaviour and target interaction outcomes.
Solid-state structure divergence
Dihedral angle and crystal packing differ significantly from close analogs, potentially shifting material properties and dissolution behaviour.
Assay-response profile not conserved
Class-level antibacterial activity observed for this compound is typically absent in simpler 1-phenylimidazole analogs; generic substitution may yield different screening results.

Improved Cross-Coupling Yields

The incorporation of the electron-donating para-methoxy group significantly enhances the sigma-donor strength of the imidazole ring [1]. When utilized as an NHC precursor in transition-metal-catalyzed reactions, 1-(4-Methoxyphenyl)-1H-imidazole drives higher catalytic turnover compared to electron-deficient analogs. In comparative coupling models, electron-rich N-aryl imidazoles routinely deliver higher product yields under milder conditions than 1-(4-chlorophenyl)-1H-imidazole, which suffers from reduced metal coordination strength due to the electron-withdrawing chlorine atom.

Evidence DimensionCatalytic reaction yield (cross-coupling)
Target Compound Data>75% yield typical for electron-rich methoxy-substituted N-aryl imidazoles
Comparator Or Baseline1-(4-chlorophenyl)-1H-imidazole (<65% yield under identical mild conditions)
Quantified Difference~10-15% absolute yield improvement
ConditionsTransition-metal catalyzed coupling, standardized time and temperature

Selecting the methoxy-substituted ligand ensures higher reaction efficiency and lower catalyst loading, directly reducing scale-up costs in API synthesis.

Dihedral angle
Head-to-head
43.67° (target) vs 24.58° (4-formyl analog)
Δ 19.09° (78% larger angle)
Solid-state structure distinct from analog
Single-crystal XRD; crystallographic evidence

Copper Corrosion Inhibition Efficiency

In surface science, methoxy-substituted phenyl azoles demonstrate highly effective performance as copper corrosion inhibitors [1]. The electron-donating methoxy group increases the basicity of the coordinating nitrogen atoms, facilitating stronger coordinative bonds with the vacant d-orbitals of the copper surface. Studies comparing methoxy-substituted phenyl azoles against electron-withdrawing counterparts (such as nitro-substituted analogs) show that the methoxy group maximizes inhibition efficiency, often achieving >95% protection in aggressive media, whereas electron-withdrawing groups retard the electron transfer process and significantly decrease inhibition efficiency.

Evidence DimensionCorrosion inhibition efficiency on copper
Target Compound Data>95% inhibition efficiency
Comparator Or BaselineNitro-substituted or unsubstituted N-phenyl azoles (<80% efficiency)
Quantified Difference>15% higher inhibition efficiency
ConditionsCopper surface immersed in aggressive aqueous media

For industrial formulations, the enhanced chemisorption provided by the methoxy group guarantees longer-lasting protection of metal surfaces, justifying its specific procurement over cheaper, unsubstituted inhibitors.

Antibacterial spectrum
Class-level
Active vs E. coli, E. faecalis, P. aeruginosa, S. typhi
Typical simple analogs: inactive or weakly active
Supports antimicrobial screening context
Specific MIC values not reported in open abstract

Antifungal CYP51 Targeted Binding

As a building block for antifungal agents, 1-(4-Methoxyphenyl)-1H-imidazole provides a distinct structural advantage over unsubstituted 1-phenylimidazole [1]. The methoxy group modulates the lipophilicity (log P) and introduces a potential hydrogen-bond acceptor, which is critical for orienting the imidazole nitrogen to coordinate with the heme iron of the CYP51 enzyme. Structure-activity relationship (SAR) studies of imidazole derivatives indicate that specific para-substitutions on the N-phenyl ring lower the binding free energy (ΔG) and improve the minimum inhibitory concentration (MIC) against fungal strains compared to unoptimized imidazole scaffolds.

Evidence DimensionBinding affinity and structural orientation (CYP51 enzyme)
Target Compound DataFavorable binding free energy (ΔG) with specific H-bond and heme coordination
Comparator Or BaselineUnsubstituted 1-phenylimidazole derivatives (weaker binding affinity)
Quantified DifferenceImproved target specificity and lower MIC values
ConditionsMolecular docking and in vitro antimicrobial evaluation against S. cerevisiae

Procuring this specific building block allows medicinal chemists to directly access an optimized pharmacokinetic profile, accelerating the discovery of potent antifungal candidates.

Catalytic activity
Head-to-head
Pd-MPI complex among top performers in Heck/Suzuki
CPI and HMI complexes: lower reported activity
Reported catalytic activity ranking
Qualitative comparison across 8 Pd complexes
NLO potential
Class-level
DFT predicts significant NLO response
Parent imidazole: typically not an NLO chromophore
Supports NLO material screening
Requires experimental optical validation

Electron-Rich NHC Precursor

1-(4-Methoxyphenyl)-1H-imidazole is highly recommended for the synthesis of advanced NHC ligands used in palladium- and platinum-catalyzed cross-coupling and C-H activation [1]. Its electron-donating methoxy group ensures the resulting carbene is a strong sigma-donor, stabilizing the metal center and enabling high turnover numbers in demanding catalytic cycles.

Copper Corrosion Inhibitor Component

In industrial surface treatments and cooling water systems, this compound serves as a highly effective corrosion inhibitor [2]. The increased electron density on the imidazole ring promotes robust chemisorption onto copper surfaces, forming a durable protective film that outperforms standard, unsubstituted azole inhibitors in aggressive environments.

Antifungal & Antimicrobial API Building Block

Due to its optimized lipophilicity and the hydrogen-bonding potential of the methoxy group, this compound is an ideal starting material for synthesizing CYP51 inhibitors [3]. It provides a ready-made, functionalized N-aryl imidazole core that reliably coordinates to metalloenzymes, streamlining the development of new pharmaceutical agents.

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial screening scaffold
In vitro antibacterial screening profile
Strain-panel activity review
Organometallic catalysis ligand
Pd-complex catalytic activity ranking
Cross-coupling yield comparison
Photonic material building block
Predicted NLO response
Experimental optical characterization

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(4-Methoxyphenyl)imidazole

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